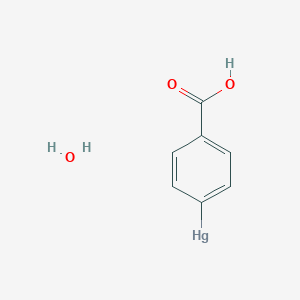

p-Hydroxymercuribenzoic acid

Description

Properties

CAS No. |

1126-48-3 |

|---|---|

Molecular Formula |

C7H7HgO3 |

Molecular Weight |

339.72 g/mol |

IUPAC Name |

(4-carboxyphenyl)mercury;hydrate |

InChI |

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |

InChI Key |

NBCQBGBECVUZMK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)[Hg].O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[Hg].O |

Other CAS No. |

1126-48-3 138-85-2 |

Synonyms |

4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |

Origin of Product |

United States |

Foundational & Exploratory

p-Hydroxymercuribenzoic Acid: An In-Depth Technical Guide to Sulfhydryl Group Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxymercuribenzoic acid (p-HMB), an organomercurial compound, is a highly specific and reactive reagent for sulfhydryl (thiol) groups of cysteine residues in proteins and other small molecules. This property has established p-HMB as a crucial tool in biochemistry and drug development for the quantification, identification, and functional characterization of sulfhydryl groups. Its reaction with thiols is typically rapid and results in the formation of a stable mercaptide bond, which can be monitored spectrophotometrically. This technical guide provides a comprehensive overview of the core principles of p-HMB reactivity, detailed experimental protocols, quantitative data, and the broader implications for cellular signaling and drug development.

Core Principles of Reactivity

The fundamental reaction of p-HMB with a sulfhydryl group involves the formation of a covalent bond between the mercury atom of p-HMB and the sulfur atom of the thiol, displacing the hydroxyl group from the mercury. This reaction is highly specific for sulfhydryl groups under mild conditions.

The formation of the mercaptide bond leads to a change in the ultraviolet (UV) absorption spectrum of p-HMB. This principle, first thoroughly explored by Boyer, allows for the quantitative determination of sulfhydryl groups by monitoring the increase in absorbance at a specific wavelength, typically around 250-255 nm.[1] The reaction is generally reversible through the addition of an excess of a small-molecule thiol, such as dithiothreitol (B142953) (DTT), which competes for binding to the p-HMB.[2]

Chemical Reaction Mechanism

The reaction between this compound and a sulfhydryl group (R-SH) is a mercaptide formation reaction. The mercury atom in p-HMB acts as an electrophile and reacts with the nucleophilic sulfur of the thiol.

References

- 1. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of para-chloromercuribenzoic acid and different oxidative and sulfhydryl agents on a novel, non-AT1, non-AT2 angiotensin binding site identified as neurolysin - PMC [pmc.ncbi.nlm.nih.gov]

p-Hydroxymercuribenzoic Acid: A Comprehensive Technical Guide to its Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxymercuribenzoic acid (pHMB), an organomercurial compound, has long served as a pivotal tool in biochemistry. Its high affinity for sulfhydryl groups makes it an invaluable reagent for the characterization and quantification of cysteine residues in proteins. This technical guide provides an in-depth exploration of the primary applications of pHMB, with a focus on its role as an enzyme inhibitor and a titrant for sulfhydryl groups. Detailed experimental protocols, quantitative inhibitory data, and visual representations of key biochemical pathways and experimental workflows are presented to equip researchers with the knowledge to effectively utilize this classic biochemical reagent.

Core Principles: The Chemistry of pHMB Interaction

This compound's utility in biochemistry stems from its ability to form a stable mercaptide bond with the thiol group (-SH) of cysteine residues in proteins. This reaction is typically rapid and results in a modification that can be monitored spectrophotometrically, providing a basis for both qualitative and quantitative analysis of sulfhydryl groups. The reaction can often be reversed by the addition of an excess of a small-molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which competes for binding to the mercury atom.

Applications in Biochemistry

The primary applications of this compound in a biochemical context are:

-

Enzyme Inhibition: By modifying essential cysteine residues within the active site or at allosteric sites, pHMB can inhibit enzyme activity. This makes it a powerful tool for investigating the role of sulfhydryl groups in catalysis and for studying enzyme kinetics.

-

Quantification of Sulfhydryl Groups: The change in the ultraviolet (UV) absorbance spectrum upon the formation of the mercaptide bond allows for the quantitative determination of the number of accessible sulfhydryl groups in a protein.

-

Probing Protein Structure and Function: pHMB can be used to assess the accessibility of cysteine residues, providing insights into protein folding and conformational changes. Its binding can also induce structural alterations, as seen in the modification of the CuA center of cytochrome c oxidase.

Quantitative Data: Enzyme Inhibition by this compound

The inhibitory potency of this compound varies depending on the enzyme and the experimental conditions. The following table summarizes available quantitative data on the inhibition of various enzymes by pHMB and related compounds.

| Enzyme | Inhibitor | Inhibition Type | Ki Value | IC50 Value | Reference(s) |

| Microsomal Glucose-6-Phosphatase | p-Hydroxymercuribenzoate | Mixed | - | 5 x 10⁻⁵ M | [1] |

| Microsomal Glucose-6-Phosphatase | HgCl₂ | - | 6 x 10⁻⁶ M | - | [1] |

| Jackbean Urease | p-Hydroxybenzoic Acid | Competitive | 6.58 x 10⁻³ M (Km) | - | [1] |

| Papain | Z-Phe-Ala-glyoxal | Competitive | 3.30 nM | - | [2] |

| Cathepsin K | Peptide Aldehyde (Cbz-Leu-Leu-Leu-H) | - | 1.4 nM (Ki,app) | 20 nM | [3] |

| Cathepsin B | CA-074 | Irreversible | 22 nM (pH 4.6) | 6 nM (pH 4.6) | [4] |

| Alcohol Dehydrogenase (human γ2γ2) | Genistein | Competitive | 0.1 µM | - | [5] |

Experimental Protocols

Boyer's Spectrophotometric Determination of Sulfhydryl Groups

This method relies on the increase in absorbance at approximately 250-255 nm upon the formation of a mercaptide bond between pHMB and a sulfhydryl group.

Materials:

-

Protein sample of known concentration

-

This compound (pHMB) stock solution (e.g., 10 mM in a suitable buffer, may require gentle warming and pH adjustment to dissolve)

-

Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a protein solution of known concentration in the assay buffer.

-

Set up a blank containing only the assay buffer.

-

Record the baseline absorbance spectrum of the protein solution from 230 nm to 300 nm.

-

Add a small, known volume of the pHMB stock solution to the protein solution. Mix gently by inversion.

-

Incubate for a sufficient time to allow the reaction to go to completion (this may need to be determined empirically, e.g., 5-15 minutes).

-

Record the absorbance spectrum of the protein-pHMB mixture over the same wavelength range.

-

Calculate the change in absorbance (ΔA) at the wavelength of maximum difference (typically around 250-255 nm).

-

Determine the concentration of reacted sulfhydryl groups using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for the mercaptide bond formation at the chosen wavelength. The value of ε needs to be determined using a standard thiol compound like cysteine or glutathione (B108866) under the same conditions.

-

Titrate with successive additions of pHMB until no further increase in absorbance is observed, indicating that all accessible sulfhydryl groups have reacted. A plot of ΔA versus the molar ratio of pHMB to protein can be used to determine the stoichiometry of the reaction.

General Enzyme Inhibition Assay using pHMB

This protocol outlines a general procedure to determine the inhibitory effect of pHMB on enzyme activity.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound (pHMB) stock solution

-

Assay buffer (optimized for the specific enzyme)

-

Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

-

Prepare a series of dilutions of the pHMB stock solution in the assay buffer to achieve the desired final concentrations in the assay.

-

Prepare the enzyme solution at a suitable concentration in the assay buffer.

-

In a multi-well plate or cuvettes, set up the following:

-

Control: Enzyme solution + assay buffer

-

Test: Enzyme solution + pHMB solution at various concentrations

-

-

Pre-incubate the enzyme with pHMB for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for the modification of sulfhydryl groups.

-

Initiate the enzymatic reaction by adding the substrate to all wells/cuvettes.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction velocity (V₀) for each condition.

-

Determine the percentage of inhibition for each pHMB concentration relative to the control (100% activity).

-

Plot the percentage of inhibition versus the pHMB concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition constant (Ki) , perform the assay at multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Visualizing Biochemical Processes with pHMB

Mechanism of Action of this compound

Caption: Reaction of pHMB with a protein sulfhydryl group.

Experimental Workflow for Boyer's Method

Caption: Workflow for sulfhydryl group quantification.

General Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining enzyme inhibition by pHMB.

Probing Cysteine's Role in a Signaling Pathway

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. A 13C-NMR study of the inhibition of papain by a dipeptide-glyoxal inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide aldehyde inhibitors of cathepsin K inhibit bone resorption both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biochemical studies of a new class of alcohol dehydrogenase inhibitors from Radix puerariae - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Hydroxymercuribenzoic Acid: A Technical Guide to its Application as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxymercuribenzoic acid (pHMB) is a classical, potent, and widely utilized inhibitor of cysteine proteases. Its mechanism of action, centered on the specific and high-affinity reaction with the sulfhydryl group of the catalytic cysteine residue, has made it an invaluable tool in the study of protease function, the elucidation of catalytic mechanisms, and the screening for novel therapeutic agents. This technical guide provides an in-depth overview of pHMB as a protease inhibitor, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and visual representations of key concepts and workflows.

Introduction

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in a vast array of physiological and pathological processes. Cysteine proteases, characterized by a catalytic dyad or triad (B1167595) featuring a nucleophilic cysteine residue, are a major class of these enzymes. The precise regulation of cysteine protease activity is crucial for cellular homeostasis, and their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Chemical inhibitors are indispensable tools for studying the function and therapeutic potential of proteases. This compound (pHMB), an organomercurial compound, has long been established as a potent and relatively specific inhibitor of cysteine proteases. Its utility stems from its ability to covalently modify the active site cysteine, thereby inactivating the enzyme. This guide will delve into the technical details of using pHMB as a research tool for professionals in the fields of biochemistry, pharmacology, and drug development.

Mechanism of Action

The inhibitory activity of this compound is predicated on the high reactivity of its mercury atom towards sulfhydryl groups (-SH), also known as thiols. The active site of cysteine proteases contains a cysteine residue whose thiol group is rendered highly nucleophilic by a nearby histidine residue. This nucleophilic thiol is essential for the catalytic activity of the enzyme.

pHMB irreversibly inhibits cysteine proteases by forming a stable mercaptide bond with the sulfur atom of the active site cysteine. This covalent modification sterically hinders substrate binding and abolishes the nucleophilic character of the cysteine, thereby rendering the enzyme inactive. The reaction is typically rapid and specific for accessible sulfhydryl groups.

Quantitative Inhibition Data

The potency of an inhibitor is quantitatively described by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While this compound is widely cited as a potent cysteine protease inhibitor, comprehensive and standardized quantitative data across a wide range of proteases can be challenging to compile due to variations in experimental conditions. The following table summarizes available quantitative data for pHMB and related mercurial compounds against various proteases. It is important to note that p-chloromercuribenzoate (PCMB) is structurally very similar to pHMB and is often used interchangeably in the literature; its data is included here for comparative purposes.

| Protease | Inhibitor | Inhibition Parameter | Value | Reference |

| Bromelain | p-Chloromercuribenzoate (PCMB) | Inhibition Type | Mixed-inhibition | [1][2] |

| Bromelain | p-Chloromercuribenzoate (PCMB) | % Inhibition (at 0.5 ppm) | ~70% | [1] |

| Bromelain | p-Chloromercuribenzoate (PCMB) | % Inhibition (at 0.5 mM) | up to 88.50% | [2] |

| Microsomal Glucose-6-Phosphatase | p-Hydroxymercuribenzoate (B1229956) (p-MB) | IC50 | 5 x 10-5 M | [1] |

| Microsomal Glucose-6-Phosphatase | HgCl2 | Ki | 6 x 10-6 M | [1] |

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in protease inhibition studies. It is essential to optimize these protocols for the specific protease and substrate being investigated.

General Protease Activity Assay (Colorimetric)

This protocol utilizes a chromogenic substrate and a thiol-reactive reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to monitor protease activity.

Materials:

-

Purified cysteine protease

-

Chromogenic or fluorogenic peptide substrate specific for the protease

-

This compound (pHMB)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing EDTA and a reducing agent like DTT for enzyme activation, which must be removed or quenched before adding pHMB)

-

DTNB solution (10 mM in assay buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: If the protease requires a reducing agent for activity, pre-incubate the enzyme in Assay Buffer containing DTT for 10-15 minutes at the optimal temperature.

-

Inhibitor Preparation: Prepare a stock solution of pHMB in a suitable solvent (e.g., DMSO or a slightly alkaline buffer). Prepare a series of dilutions of pHMB in Assay Buffer (without DTT).

-

Inhibition Reaction: a. To the wells of a 96-well plate, add a fixed amount of the activated protease. b. Add varying concentrations of the pHMB dilutions to the wells. Include a control well with no inhibitor. c. Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at the optimal temperature to allow for the covalent modification to occur.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Detection: Immediately add DTNB solution to all wells. The cleavage of the substrate by the active protease will release a product with a free thiol, which reacts with DTNB to produce a yellow-colored product (2-nitro-5-thiobenzoate) that can be monitored spectrophotometrically at 412 nm.

-

Data Acquisition: Measure the absorbance at 412 nm at regular intervals to determine the initial reaction velocity (rate of color change).

Determination of IC50

The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Procedure:

-

Perform the general protease activity assay as described above with a range of pHMB concentrations.

-

Calculate the percentage of inhibition for each pHMB concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition versus the logarithm of the pHMB concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Ki

The inhibition constant (Ki) provides a more fundamental measure of inhibitor potency. For irreversible inhibitors like pHMB, the determination of a true Ki is complex. However, an apparent Ki can be determined under specific conditions. A common method for competitive inhibitors is the Cheng-Prusoff equation, but this is not directly applicable to irreversible inhibitors. A more appropriate method involves measuring the rate of inactivation (kobs) at different inhibitor concentrations.

Procedure:

-

Perform the protease activity assay at different concentrations of pHMB and a fixed, saturating concentration of the substrate.

-

For each inhibitor concentration, measure the enzyme activity at different time points of pre-incubation of the enzyme with the inhibitor before adding the substrate.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the pseudo-first-order rate constant of inactivation (kobs).

-

Plot kobs versus the inhibitor concentration. For a simple irreversible inhibition mechanism, this plot should be linear, and the slope will be the second-order rate constant of inactivation (kinact/Ki).

Logical Workflow for Characterizing a Sulfhydryl-Reactive Protease Inhibitor

The following diagram outlines a logical workflow for the initial characterization of a compound suspected to be a sulfhydryl-reactive protease inhibitor.

Conclusion

This compound remains a cornerstone reagent for the study of cysteine proteases. Its well-defined mechanism of action and potent inhibitory activity allow researchers to probe the function of these enzymes in complex biological systems, validate new drug targets, and screen for novel inhibitors. While its in vivo application is limited by toxicity, its utility in in vitro biochemical and pharmacological studies is undisputed. This guide provides the fundamental knowledge and practical protocols to effectively employ pHMB as a tool in protease research. As with any potent chemical reagent, appropriate safety precautions should be taken when handling pHMB.

References

Chemical properties and structure of p-Hydroxymercuribenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of p-Hydroxymercuribenzoic acid (p-HMB), a vital reagent in biochemical and pharmaceutical research.

Chemical Properties and Identification

This compound, systematically named (4-carboxyphenyl)mercury(1+) hydroxide (B78521), is an organomercuric compound widely recognized for its high affinity for sulfhydryl groups.[1] It is typically available as a white crystalline powder. While often referred to as this compound, it exists in salt forms, most commonly as sodium p-hydroxymercuribenzoate, for improved solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound and its Sodium Salt

| Property | This compound | Sodium p-Hydroxymercuribenzoate |

| Molecular Formula | C₇H₆HgO₃[1] | C₇H₅HgNaO₃[2] |

| Molecular Weight | 338.71 g/mol [1] | 360.69 g/mol [2] |

| CAS Number | 1126-48-3[1] | 138-85-2[2] |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | ≥300 °C[2] | ≥300 °C[2] |

| Solubility | Slightly soluble in water; soluble in alcohol and dichloroethane. | Soluble in alcohol and dichloroethane; sparingly soluble in water. |

| Synonyms | (4-carboxyphenyl)mercury(1+) hydroxide, pHMB[1] | p-Chloromercuribenzoate (PCMB), Sodium 4-(hydroxymercurio)benzoate[2] |

Molecular Structure

The structure of this compound consists of a benzoic acid molecule substituted at the para position with a hydroxymercury group (-HgOH). The mercury atom is covalently bonded to the phenyl ring.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, p-aminobenzoic acid, shows characteristic bands for the carboxylate group (asymmetric and symmetric stretching at 1533 and 1409 cm⁻¹, respectively) and N-H bonds of the primary amine (3329 and 3230 cm⁻¹).[3] For p-hydroxybenzoic acid, characteristic peaks include a broad O-H stretch from the carboxylic acid, a C=O stretch, and aromatic C-H stretches. The spectrum of benzoic acid shows a very broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹ due to hydrogen bonding, a strong, sharp C=O stretching peak around 1700 cm⁻¹, and multiple sharp peaks for aromatic C-H stretching between 3000-3100 cm⁻¹.[4]

-

Mass Spectrometry (MS): The fragmentation pattern of benzoic acid in mass spectrometry shows a molecular ion peak [M]⁺ at m/z 122.[4] Key fragments include the loss of a hydroxyl group to form the [C₆H₅CO]⁺ ion at m/z 105 (often the base peak), and the subsequent loss of CO to give the phenyl cation [C₆H₅]⁺ at m/z 77.[4] Another significant fragment is the [COOH]⁺ ion at m/z 45.[4] While specific data for this compound is not provided, similar fragmentation patterns for the organic portion of the molecule would be expected, with additional peaks corresponding to the mercury isotopes and the loss of the mercury-containing moiety.

Experimental Protocols

The primary application of p-HMB is in the quantification of sulfhydryl (thiol) groups in proteins and other biological molecules, a method pioneered by Boyer.

Synthesis of this compound

A common laboratory synthesis involves the oxidation of p-tolylmercuric chloride.

Diagram 2: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A solution of sodium hydroxide in water is prepared in a suitable reaction vessel equipped with a mechanical stirrer.

-

Addition of Reactants: Crude p-tolylmercuric chloride and potassium permanganate are added to the sodium hydroxide solution.[7]

-

Heating: The mixture is heated to approximately 95°C with continuous stirring for about 15 minutes. This step facilitates the dissolution of p-tolylmercuric chloride and the formation of the sodium salt of this compound.[7]

-

Decolorization: The solution is then cooled, and alcohol is added to react with the excess potassium permanganate, resulting in a colorless solution.[7]

-

Filtration: The precipitated manganese dioxide is removed by suction filtration.[7]

-

Acidification and Precipitation: The clear filtrate is cooled and then acidified with concentrated hydrochloric acid, leading to the precipitation of p-chloromercuribenzoic acid.[7]

-

Isolation and Drying: The precipitate is collected by filtration and dried at 110°C to yield the final product.[7]

Spectrophotometric Determination of Sulfhydryl Groups (Boyer's Method)

This method relies on the increase in absorbance at a specific wavelength upon the formation of a mercaptide bond between p-HMB and a thiol group.

Diagram 3: Workflow for Sulfhydryl Group Determination

Caption: General workflow for Boyer's method.

Detailed Protocol:

-

Reagent Preparation:

-

p-HMB Stock Solution: Prepare a stock solution of p-HMB (or its sodium salt) of a known concentration (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

-

Buffer: Prepare a buffer solution appropriate for the sample being analyzed.

-

Sample Preparation: The protein or thiol-containing sample should be dissolved in the same buffer.

-

-

Assay Procedure:

-

Blank: In a cuvette, mix the buffer and the p-HMB solution.

-

Sample: In a separate cuvette, mix the buffer, the p-HMB solution, and the thiol-containing sample.

-

The final concentrations of the reactants should be optimized for the specific assay.

-

-

Spectrophotometric Measurement:

-

Incubate the sample mixture at room temperature for a sufficient time to allow the reaction to go to completion.

-

Measure the absorbance of the sample against the blank at the wavelength of maximum absorbance for the mercaptide formed (typically in the range of 250-255 nm).

-

-

Calculation of Sulfhydryl Concentration:

-

The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law: A = εbc where:

-

A is the absorbance

-

ε (epsilon) is the molar extinction coefficient of the mercaptide at the specific wavelength

-

b is the path length of the cuvette (usually 1 cm)

-

c is the molar concentration of the sulfhydryl groups

-

-

Role in Signaling Pathways

This compound is primarily used as a chemical tool and is not known to be involved in endogenous signaling pathways. Its mechanism of action is based on its strong, covalent interaction with sulfhydryl groups, which can lead to the inhibition of enzymes that rely on cysteine residues for their catalytic activity. This inhibitory property makes it a useful tool for studying enzyme mechanisms and identifying the role of sulfhydryl groups in protein function.

Conclusion

This compound is an indispensable reagent for researchers in biochemistry, molecular biology, and drug development. Its well-characterized reaction with sulfhydryl groups allows for their reliable quantification, providing critical insights into protein structure and function. The methodologies outlined in this guide provide a framework for the synthesis and application of this important compound.

Disclaimer: this compound is a mercury-containing compound and should be handled with appropriate safety precautions in a laboratory setting. All chemical waste should be disposed of in accordance with institutional and regulatory guidelines.

References

- 1. This compound | C7H6HgO3 | CID 10088532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Hydroxymercuri)benzoic acid = 95.0 Hg 138-85-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. hmdb.ca [hmdb.ca]

- 6. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry – 1st Canadian Edition [courses.lumenlearning.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Dawn of a New Bond: A Technical Guide to the Discovery and History of Organomercurial Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of organomercurial reagents, a class of compounds that played a pivotal role in the evolution of organic and organometallic chemistry. From the foundational syntheses of the mid-19th century to their application in sophisticated organic transformations, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. It details the key experimental protocols, presents quantitative data for comparative analysis, and visualizes the critical reaction pathways and historical progression of this fascinating and formidable class of chemical entities.

The Genesis of Organometallic Chemistry: Early Syntheses of Organomercurials

The story of organomercurial reagents is intrinsically linked to the birth of organometallic chemistry itself. In the mid-19th century, chemists began to explore the direct linkage of metals to carbon atoms, a concept that would revolutionize the field of chemical synthesis.

Edward Frankland and the Dawn of Organometallic Synthesis (1849)

Sir Edward Frankland, an English chemist, is widely recognized as one of the pioneers of organometallic chemistry.[1] While his most famous early work involved organozinc compounds, his investigations extended to other metals, including mercury. In 1849, Frankland reported the synthesis of diethylzinc, which marked a pivotal moment in the history of chemistry.[1][2] His work laid the conceptual groundwork for the synthesis of other metal-alkyl compounds. Although not the first to synthesize an organomercury compound, his development of techniques to handle air-sensitive organometallics was crucial for the field.[2][3] Frankland later discovered that sodium amalgam could be used to synthesize dialkylmercury compounds from alkyl halides.[4]

George Buckton's First Synthesis of Dimethylmercury (1857)

The first reported synthesis of a specific organomercurial reagent, dimethylmercury, was achieved by the English chemist George B. Buckton in 1857.[4][5] His method involved the reaction of methylmercury (B97897) iodide with potassium cyanide.[4] This discovery was significant as it demonstrated the stability of compounds containing a direct mercury-carbon bond.

Quantitative Data on Key Organomercurial Reagents

For ease of comparison, the following tables summarize key quantitative data for several important organomercurial reagents.

Physical Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Dimethylmercury | (CH₃)₂Hg | 230.66 | -43 | 93-94 | 2.961 |

| Diethylmercury | (C₂H₅)₂Hg | 258.71 | -45 | 159 | 2.466 |

| Phenylmercuric Acetate (B1210297) | C₈H₈HgO₂ | 336.74 | 149-151 | Decomposes | ~2.4 |

| Ethylmercuric Chloride | C₂H₅HgCl | 265.13 | 193 | - | 3.482 |

| Methylmercury Chloride | CH₃HgCl | 251.08 | 170 | - | - |

Data compiled from various sources.[6][7][8]

Acute Toxicity Data (LD50)

| Compound | Animal | Route of Administration | LD50 (mg/kg) |

| Methylmercury chloride | Rat | Oral | 39.6 ± 2.3 |

| Phenylmercuric acetate | Rat | Oral | 22 |

| Mercuric chloride | Rat | Oral | 37 |

| Phenylmercuric nitrate | Rat | Subcutaneous | 63 |

| Ethylmercury p-toluene sulfonanilide | Rat | Oral | 100 |

Data compiled from various sources.[7]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key organomercurial reagents and a significant reaction utilizing them. These protocols are based on historical accounts and modern interpretations, adapted for clarity and safety.

Synthesis of Dimethylmercury (Buckton's Method, 1857)

This protocol is based on the original synthesis reported by George Buckton.[4]

Reactants:

-

Methylmercury iodide (CH₃HgI)

-

Potassium cyanide (KCN)

Procedure:

-

Methylmercury iodide is treated with a solution of potassium cyanide.

-

The reaction mixture is gently heated.

-

Dimethylmercury is formed as a volatile liquid and can be isolated by distillation. The other products are potassium iodide, cyanogen, and elemental mercury.

Reaction: 2 CH₃HgI + 2 KCN → (CH₃)₂Hg + 2 KI + (CN)₂ + Hg[4]

Synthesis of Dialkylmercury Compounds (Frankland's Method)

This protocol is based on the later work of Edward Frankland.[4]

Reactants:

-

Sodium amalgam (Na/Hg)

-

Methyl halide (e.g., methyl iodide, CH₃I)

Procedure:

-

Sodium amalgam is treated with a methyl halide.

-

The reaction proceeds to form the dialkylmercury compound and the corresponding sodium halide.

-

The dialkylmercury can be isolated from the reaction mixture.

Reaction: Hg + 2 Na + 2 CH₃I → (CH₃)₂Hg + 2 NaI[4]

Oxymercuration-Demercuration of an Alkene

This protocol describes a general procedure for the hydration of an alkene, a reaction of significant utility in organic synthesis.[9][10][11]

Reactants:

-

Alkene (e.g., 1-octene)

-

Mercuric acetate (Hg(OAc)₂)

-

Water (H₂O)

-

Tetrahydrofuran (THF) as a solvent

-

Sodium borohydride (B1222165) (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Oxymercuration:

-

In a round-bottom flask, dissolve mercuric acetate in a mixture of water and THF.

-

Add the alkene to the solution and stir at room temperature. The reaction is typically complete within 30-60 minutes.

-

-

Demercuration:

-

Cool the reaction mixture in an ice bath.

-

Add a solution of sodium hydroxide, followed by the slow addition of a solution of sodium borohydride in aqueous sodium hydroxide.

-

Stir the mixture for 1-2 hours at room temperature. Elemental mercury will precipitate as a grey-black solid.

-

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the alcohol product.

-

Visualizing the Chemistry: Diagrams and Pathways

The following diagrams, created using the DOT language, illustrate key historical developments and reaction mechanisms.

Historical Development of Early Organometallic Chemistry

Synthesis of Dimethylmercury (Buckton's Method)

Oxymercuration-Demercuration Reaction Mechanism

The Role of Carl Schorlemmer

While not directly focused on organomercury chemistry, the work of German chemist Carl Schorlemmer in the 1860s on hydrocarbons was fundamental to the development of organic chemistry as a systematic science.[12][13][14] His research on the constitution of alkanes and their derivatives provided a deeper understanding of the carbon framework to which mercury and other metals could be attached.[12] Schorlemmer's contributions to the theoretical underpinnings of organic chemistry were essential for the rational design and understanding of reactions involving organometallic reagents.[12][14]

Conclusion

The discovery and development of organomercurial reagents represent a significant chapter in the history of chemistry. The pioneering work of chemists like Edward Frankland and George Buckton not only introduced a new class of compounds but also established fundamental principles of organometallic synthesis and reactivity. Although the high toxicity of many organomercury compounds has led to their replacement in many modern applications, their historical importance and their role in the development of powerful synthetic methods like the oxymercuration-demercuration reaction remain undeniable. This guide provides a foundational technical overview for researchers and professionals, highlighting the key discoveries, experimental approaches, and conceptual advancements that have shaped this field.

References

- 1. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dimethylmercury - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. pic.int [pic.int]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 10. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Carl Schorlemmer’s research and the “Rise and Development of Organic Chemistry” - American Chemical Society [acs.digitellinc.com]

- 13. The rise and development of organic chemistry / by C. Schorlemmer. | Wellcome Collection [wellcomecollection.org]

- 14. Carl schorlemmer (1834-1892) - the important anglo-german chemist And historian of chemistry Of the second half of the xix century (to the 130th anniversary of his death) [redalyc.org]

Probing the Heart of Enzyme Function: A Technical Guide to p-Hydroxymercuribenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxymercuribenzoic acid (p-HMB) has long been a valuable tool in the biochemist's arsenal (B13267) for the elucidation of enzyme mechanisms and the characterization of active sites. This organic mercurial compound's high affinity for sulfhydryl groups allows for the specific modification of cysteine residues, which are frequently pivotal to catalytic activity. This technical guide provides an in-depth exploration of the theory and practical application of p-HMB in enzyme studies. It offers a comprehensive overview of its mechanism of action, detailed experimental protocols for its use in enzyme inhibition and active site titration, and a summary of its known effects on various enzymes. Furthermore, this guide presents mandatory visualizations to aid in the conceptual understanding of experimental workflows and the compound's mode of action, making it an essential resource for researchers in enzymology and drug development.

Introduction

The intricate dance of life is orchestrated by enzymes, biological catalysts that accelerate chemical reactions with remarkable specificity. Understanding the structure and function of an enzyme's active site is paramount to unraveling its catalytic mechanism and to the rational design of therapeutic agents. This compound (p-HMB), a sulfhydryl reagent, serves as a powerful probe for investigating the role of cysteine residues within these active sites. By reacting with the thiol group of cysteine, p-HMB can modulate, and often inhibit, enzyme activity, thereby providing insights into the catalytic process. This guide will delve into the core principles of using p-HMB as a tool for probing enzyme active sites, offering both theoretical knowledge and practical methodologies.

Mechanism of Action

This compound is an organomercurial compound that exhibits a strong affinity for sulfhydryl groups (-SH) found in the side chains of cysteine residues in proteins.[1] The fundamental mechanism of action involves the formation of a mercaptide bond, a covalent linkage between the mercury atom of p-HMB and the sulfur atom of the cysteine residue. This reaction is typically reversible through the addition of an excess of a small-molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

The modification of a cysteine residue by p-HMB can have several consequences for enzyme function:

-

Direct Inhibition: If the modified cysteine is a catalytic residue directly involved in the chemical transformation of the substrate, its modification by p-HMB will lead to a loss of enzymatic activity.

-

Conformational Changes: Modification of a cysteine residue, even one not directly in the active site, can induce conformational changes in the enzyme's structure. These allosteric effects can alter the geometry of the active site, affecting substrate binding and/or catalysis.

-

Steric Hindrance: The bulky p-HMB molecule, once attached to a cysteine residue near the active site, can physically block the access of the substrate to the catalytic machinery.

The specificity of p-HMB for sulfhydryl groups makes it a valuable tool for identifying the presence and accessibility of cysteine residues and for assessing their importance in enzyme function.

Quantitative Analysis of p-HMB-Enzyme Interactions

The inhibitory effect of p-HMB on an enzyme can be quantified by determining its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency. The following table summarizes the known quantitative data for the inhibition of various enzymes by p-HMB and related mercurials.

| Enzyme | Organism/Tissue | Inhibitor | Substrate | Inhibition Type | Ki Value | IC50 Value | Reference(s) |

| Microsomal Glucose-6-Phosphatase | Rat Liver Microsomes | p-Hydroxymercuribenzoate | Glucose-6-Phosphate | Mixed | - | 5 x 10-5 M | [2] |

| Microsomal Glucose-6-Phosphatase | Rat Liver Microsomes | HgCl2 | Glucose-6-Phosphate | - | 6 x 10-6 M | - | [2] |

Note: The table will be expanded as more quantitative data becomes available. The lack of extensive, standardized quantitative data for p-HMB across a wide range of enzymes is a current limitation in the field.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing p-HMB.

Determination of Reactive Sulfhydryl Groups

This protocol, adapted from the spectrophotometric method developed by Boyer, allows for the quantification of reactive sulfhydryl groups in a protein sample.[3] The method is based on the increase in absorbance at approximately 250-260 nm that occurs upon the formation of a mercaptide bond between p-HMB and a thiol.[3]

Materials:

-

Protein solution of known concentration

-

This compound (p-HMB) stock solution (e.g., 10 mM in a suitable buffer, pH 7.0)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of UV measurements

-

Quartz cuvettes

Procedure:

-

Prepare a series of p-HMB dilutions: Prepare a range of p-HMB concentrations in the assay buffer.

-

Set up the reaction mixtures: In a quartz cuvette, mix the protein solution with the assay buffer to a final volume of, for example, 1 mL.

-

Establish a baseline: Measure the absorbance of the protein solution at 255 nm before the addition of p-HMB.

-

Titration: Add small aliquots of a known concentration of p-HMB solution to the protein solution in the cuvette.

-

Incubation and Measurement: After each addition, mix gently and allow the reaction to reach equilibrium (typically a few minutes). Measure the absorbance at 255 nm.

-

Continue Titration: Continue adding p-HMB until no further increase in absorbance is observed, indicating that all reactive sulfhydryl groups have been titrated.

-

Data Analysis: Plot the change in absorbance (ΔA255) against the molar ratio of p-HMB to protein. The equivalence point, where the absorbance plateaus, corresponds to the number of reactive sulfhydryl groups per protein molecule. The number of moles of sulfhydryl groups can be calculated using the molar extinction coefficient for the mercaptide bond formed (a typical value is around 7,600 M-1cm-1 at 255 nm, but should be determined empirically for the specific protein and conditions).

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of p-HMB on enzyme activity.

Materials:

-

Purified enzyme solution

-

Substrate solution

-

p-HMB stock solution

-

Assay buffer

-

Stop solution (if required for the assay)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reagents: Prepare all solutions in the appropriate assay buffer. The final concentration of the enzyme and substrate should be optimized based on the specific enzyme's kinetic parameters (e.g., using a substrate concentration around the Km value).

-

Set up the Assay Plate/Cuvettes:

-

Control (No Inhibitor): Enzyme + Assay Buffer + Substrate

-

Test (with Inhibitor): Enzyme + p-HMB (at various concentrations) + Substrate

-

Blank (No Enzyme): Assay Buffer + Substrate

-

-

Pre-incubation: Add the enzyme and p-HMB (or assay buffer for the control) to the wells/cuvettes. Incubate for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for the inhibitor to bind.

-

Initiate the Reaction: Add the substrate to all wells/cuvettes to start the reaction.

-

Monitor the Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each concentration of p-HMB.

-

Plot the percentage of enzyme inhibition versus the logarithm of the p-HMB concentration.

-

Determine the IC50 value, which is the concentration of p-HMB that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed), perform the assay at various substrate concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Active Site Titration of Cysteine Proteases

This protocol is a specialized application of sulfhydryl group determination to quantify the concentration of active enzyme in a preparation, particularly for cysteine proteases like papain.

Materials:

-

Cysteine protease solution (e.g., papain)

-

p-HMB stock solution

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 6.2, containing EDTA)

-

Chromogenic or fluorogenic substrate for the protease (e.g., N-α-Benzoyl-L-arginine ethyl ester for papain)

-

Spectrophotometer or fluorometer

Procedure:

-

Activate the Enzyme: Pre-incubate the cysteine protease in an activation buffer containing a reducing agent (e.g., DTT or L-cysteine) and a chelating agent (e.g., EDTA) to ensure the active site cysteine is in its reduced, active state.

-

Titration with p-HMB:

-

Prepare a series of tubes or wells each containing the same amount of activated enzyme.

-

Add increasing amounts of p-HMB to each tube/well.

-

Incubate for a sufficient time to allow for complete reaction between p-HMB and the active site cysteine.

-

-

Measure Residual Activity:

-

To each tube/well, add a saturating concentration of the substrate.

-

Measure the initial rate of the enzymatic reaction.

-

-

Data Analysis:

-

Plot the residual enzyme activity (as a percentage of the uninhibited control) against the molar ratio of p-HMB to the total enzyme concentration.

-

The x-intercept of the linear portion of the plot, where the activity is completely inhibited, represents the concentration of active enzyme in the sample.

-

Impact on Signaling Pathways

While p-HMB is primarily used as a direct probe for enzyme active sites, its ability to modify sulfhydryl groups can have broader implications for cellular signaling. Cysteine residues are critical components of many proteins involved in redox-sensitive signaling pathways. The modification of these thiols by p-HMB can perturb these pathways.

For instance, protein tyrosine phosphatases (PTPs), a class of enzymes crucial for regulating signal transduction cascades, often have a catalytically essential cysteine in their active site. Inhibition of PTPs by p-HMB could lead to the hyperphosphorylation of their target proteins, thereby altering downstream signaling events. However, specific and direct evidence linking p-HMB-mediated enzyme inhibition to the modulation of entire signaling pathways in a physiological context is an area that requires further investigation.

Conclusion

This compound remains a cornerstone reagent for the study of enzyme active sites, particularly those containing catalytically important cysteine residues. Its ability to specifically and often reversibly modify sulfhydryl groups provides a powerful means to investigate enzyme mechanisms, determine the concentration of active enzyme, and probe the role of thiols in catalysis and regulation. This technical guide has provided a comprehensive overview of the principles and practices of using p-HMB, from its fundamental mechanism of action to detailed experimental protocols. While the direct impact of p-HMB on complex cellular signaling pathways is an area ripe for further exploration, its utility as a precise tool in enzymology is firmly established. For researchers and drug development professionals, a thorough understanding of the application of p-HMB is essential for advancing our knowledge of enzyme function and for the development of novel therapeutics.

References

An In-depth Technical Guide to the Interaction of p-Hydroxymercuribenzoic Acid with Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological interactions between p-Hydroxymercuribenzoic acid (pHMB) and the amino acid cysteine. This document details the fundamental chemistry, quantitative interaction parameters, experimental protocols for analysis, and the implications of this interaction in biological systems, particularly concerning enzyme inhibition and signaling pathways.

Core Interaction: The Chemistry of pHMB and Cysteine

This compound is an organomercurial compound that exhibits a high affinity for sulfhydryl (thiol) groups, such as the one present in the side chain of cysteine residues. The core of this interaction is the formation of a stable mercaptide bond between the mercury atom of pHMB and the sulfur atom of cysteine. This reaction is typically rapid and results in the modification of the cysteine residue, which can have profound effects on the structure and function of proteins and peptides.

The reaction can be represented as follows:

Protein-SH + HO-Hg-C₆H₄-COOH ⇌ Protein-S-Hg-C₆H₄-COOH + H₂O

This covalent modification is often reversible under specific conditions, for instance, by the addition of an excess of a small-molecule thiol like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which compete for binding to the mercury atom.

Quantitative Analysis of the Interaction

The interaction between pHMB and cysteine residues has been quantified in various systems, primarily through the study of enzyme inhibition and direct binding assays. Below are tables summarizing key quantitative data.

Table 1: Stoichiometry of pHMB Binding to Proteins

| Protein | Method | Stoichiometric Ratio (pHMB:Protein) | Reference |

| Ovalbumin | Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-ToF-MS) | 4:1 | [1] |

Table 2: Kinetic Parameters of Cysteine Protease Inhibition by p-Chloromercuribenzoic acid (PCMB)

Note: p-Chloromercuribenzoic acid (PCMB) is a closely related analog of pHMB and is often used interchangeably in studies of thiol modification. The data below is for the inhibition of Bromelain, a cysteine protease.

| Parameter | Value | Condition |

| Type of Inhibition | Mixed | - |

| Km (Michaelis Constant) | ||

| Without Inhibitor | 0.94% (w/v) casein | pH 7.0 |

| With 0.5 mM PCMB | 1.25% (w/v) casein | pH 7.0 |

| Vmax (Maximum Velocity) | ||

| Without Inhibitor | 0.07 U/min | pH 7.0 |

| With 0.5 mM PCMB | 0.02 U/min | pH 7.0 |

Table 3: Inhibition Constants (Ki) for Cysteine Protease Inhibitors

| Inhibitor | Enzyme | Ki Value | Reference |

| Chicken Egg White Cystatin (full-length) | Papain | 6 pM | [2] |

| Chicken Egg White Cystatin (truncated, starting Gly-9) | Papain | ~30 nM (5000-fold lower affinity) | [2] |

Experimental Protocols

Spectrophotometric Quantification of Cysteine using pHMB (Boyer's Method)

This method relies on the increase in absorbance at 250-255 nm that occurs upon the formation of the mercaptide bond between pHMB and a thiol group.

Materials:

-

This compound (pHMB) stock solution (e.g., 1 mM in a suitable buffer).

-

Cysteine-containing sample (protein or small molecule).

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).

-

Quartz cuvettes.

-

UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Reagents: Prepare a stock solution of pHMB. The concentration should be accurately determined by measuring its absorbance at 233 nm in 1 M NaOH (ε = 1.69 x 10⁴ M⁻¹cm⁻¹). Prepare the cysteine-containing sample in the phosphate buffer.

-

Blank Measurement: To a quartz cuvette, add the phosphate buffer and the pHMB solution to the final desired concentration. Measure the absorbance at 255 nm. This will serve as the blank.

-

Sample Measurement: To a separate cuvette, add the phosphate buffer, the cysteine-containing sample, and the same final concentration of pHMB solution.

-

Incubation: Allow the reaction to proceed for a set amount of time (e.g., 10-15 minutes) to ensure complete reaction.

-

Absorbance Reading: Measure the absorbance of the sample at 255 nm.

-

Calculation: The concentration of thiol groups can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance (sample - blank), ε is the molar extinction coefficient for the mercaptide bond formation (typically around 7,600 M⁻¹cm⁻¹ at 255 nm and pH 7.0), c is the concentration of the thiol, and l is the path length of the cuvette (usually 1 cm).

Visualizations of Mechanisms and Workflows

Chemical Interaction of pHMB and Cysteine

References

- 1. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of papain by chicken egg white cystatin. Inhibition constants of N-terminally truncated forms and cyanogen bromide fragments of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Hydroxymercuribenzoic acid role in unmasking protein binding sites.

An In-depth Technical Guide on the Role of p-Hydroxymercuribenzoic Acid in Unmasking Protein Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (p-HMB), an organomercurial compound, serves as a powerful tool in biochemistry and drug discovery for the study of protein structure and function. By selectively reacting with the sulfhydryl groups of cysteine residues, p-HMB can induce conformational changes in proteins. These structural alterations can lead to the "unmasking" or exposure of previously hidden or inaccessible binding sites. This technical guide provides a comprehensive overview of the mechanism of action of p-HMB, its applications in studying protein-ligand interactions, detailed experimental protocols, and the quantitative effects of its modification on protein function.

Introduction

The function of a protein is intrinsically linked to its three-dimensional structure and its interactions with other molecules. The specific binding of ligands to proteins is a fundamental process in virtually all biological pathways. In some cases, binding sites on a protein may be "cryptic" or hidden within the protein's native conformation, only becoming accessible upon a specific cellular signal or interaction. Understanding and characterizing these hidden sites is a significant challenge in drug discovery and molecular biology.

This compound is a sulfhydryl reagent that has been instrumental in elucidating the role of cysteine residues in protein function and in the discovery of allosteric and cryptic binding sites. Its ability to covalently modify cysteine residues provides a method to perturb protein structure and observe the resulting functional consequences, such as changes in enzymatic activity or ligand binding affinity.

Mechanism of Action: Unmasking Binding Sites through Cysteine Modification

The primary mechanism by which p-HMB unmasks protein binding sites is through its covalent modification of cysteine residues. The sulfhydryl group (-SH) of cysteine is highly reactive and can exist as a thiolate anion (-S⁻) at physiological pH, making it a potent nucleophile.[1] p-HMB contains a mercury atom that readily reacts with this thiolate to form a stable mercaptide bond.

This modification introduces a bulky, charged group onto the protein surface, which can lead to significant local and global conformational changes through several mechanisms:

-

Disruption of Disulfide Bonds: p-HMB can react with cysteine residues that are part of a disulfide bond, leading to the cleavage of the bond and a significant alteration in the protein's tertiary structure.

-

Steric Hindrance: The addition of the bulky p-HMB molecule can physically disrupt local secondary structures or protein-protein interfaces.

-

Electrostatic Repulsion: The negatively charged carboxyl group of p-HMB can introduce electrostatic repulsion, leading to the movement of charged or polar regions of the protein.

These conformational changes can result in the opening of cryptic pockets or the reorientation of domains, thereby exposing a previously inaccessible binding site.[2] This "unmasking" allows for the binding of ligands that would not otherwise interact with the protein in its native state. For instance, p-chloromercuribenzoate (a related compound) has been shown to unmask an angiotensin II binding site on the enzyme neurolysin through its interaction with a specific cysteine residue.[3]

Quantitative Effects of p-HMB on Protein Function

The modification of cysteine residues by p-HMB can have a profound and measurable impact on a protein's function. This is often quantified by measuring changes in enzyme kinetics, ligand binding affinity, or other biophysical properties.

Impact on Enzyme Kinetics

The effect of p-HMB on enzyme kinetics can provide insights into the role of the modified cysteine residue. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that are often affected.[1][4]

-

Changes in Km: An increase in Km suggests that the modification has decreased the enzyme's affinity for its substrate, which could be due to a conformational change in the active site. A decrease in Km would indicate an increased affinity.

-

Changes in Vmax: A decrease in Vmax suggests that the modification has impaired the catalytic efficiency of the enzyme, possibly by altering the geometry of the active site or by restricting conformational changes necessary for catalysis.

| Parameter | Effect of p-HMB Modification | Interpretation |

| Km | Increase / Decrease / No Change | Change in substrate binding affinity. |

| Vmax | Decrease / Increase | Change in catalytic turnover rate. |

| kcat | Decrease / Increase | Change in the number of substrate molecules converted per second. |

| Ki | Can be determined for p-HMB | Quantifies the potency of p-HMB as an inhibitor.[5][6] |

Changes in Biophysical Properties

The modification by p-HMB can also lead to changes in the biophysical properties of a protein, which can be quantified using various techniques.

| Protein | Parameter | Change with p-HMB | Reference |

| Cytochrome c oxidase | Intrinsic reduction potential of CuA center | Decrease of ~150 mV | [7] |

Experimental Protocols

Protocol for Unmasking a Protein Binding Site with p-HMB

This protocol provides a general framework for treating a protein with p-HMB to unmask a potential binding site and subsequently assessing the change in ligand binding.

Materials:

-

Purified protein of interest

-

This compound (p-HMB) stock solution (e.g., 10 mM in a suitable buffer, pH > 8 for solubility)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)

-

Ligand of interest (labeled or unlabeled)

-

Method for detecting ligand binding (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), fluorescence polarization, or a pull-down assay)[8]

Procedure:

-

Protein Preparation: Prepare the purified protein in the reaction buffer at a suitable concentration (e.g., 1-10 µM).

-

p-HMB Titration (Optimization): To determine the optimal concentration of p-HMB, perform a titration. Incubate the protein with a range of p-HMB concentrations (e.g., 0.1 to 10 molar excess) for a fixed time (e.g., 30 minutes) at room temperature.

-

Quenching the Reaction: Stop the modification reaction by adding a 10-fold molar excess of DTT or β-mercaptoethanol over p-HMB.

-

Removal of Excess Reagents: Remove excess p-HMB and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.

-

Assessment of Modification (Optional): The extent of cysteine modification can be quantified using Ellman's reagent (DTNB) to measure the remaining free sulfhydryl groups.

-

Ligand Binding Assay: Perform the chosen ligand binding assay with both the untreated (control) and p-HMB-treated protein.

-

Data Analysis: Compare the binding affinity (e.g., Kd) of the ligand to the control and treated protein. A significant increase in binding affinity or the appearance of a new binding event in the treated sample indicates the unmasking of a binding site.

Protocol for Quantification of Sulfhydryl Groups (Ellman's Assay)

This protocol can be used to determine the number of accessible cysteine residues before and after p-HMB modification.

Materials:

-

Protein sample (control and p-HMB treated)

-

Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

-

Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)

-

Cysteine standard solution (for standard curve)

Procedure:

-

Prepare a standard curve using known concentrations of cysteine.

-

To 250 µL of the protein sample (at a known concentration) in a cuvette, add 2.5 mL of reaction buffer and 50 µL of DTNB solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of sulfhydryl groups using the standard curve and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[9]

Application in Elucidating Signaling Pathways

The modification of cysteine residues is a key mechanism in the regulation of many signaling pathways. Reactive oxygen species (ROS) can act as signaling molecules by reversibly oxidizing cysteine residues, which can alter protein function and signal transduction. p-HMB can be used as a tool to mimic or probe the effects of cysteine oxidation in these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Several components of this pathway, including the ERK kinases, contain redox-sensitive cysteine residues.[3] The activity of ERK can be modulated by the oxidation of these cysteines. By using p-HMB to modify these cysteines, researchers can investigate their role in regulating the kinase activity and downstream signaling events. For example, a more reduced extracellular environment has been shown to activate the MAPK pathway through epidermal growth factor receptor (EGFR) signaling, an effect that is dependent on accessible thiol groups.[10]

Conclusion

This compound is a valuable reagent for probing the structure-function relationships of proteins. Its ability to specifically modify cysteine residues and induce conformational changes provides a powerful method for unmasking cryptic binding sites and studying allosteric regulation. The judicious use of p-HMB, coupled with modern biophysical and analytical techniques, can yield significant insights into the molecular mechanisms of protein function and aid in the discovery of novel therapeutic targets. As with all mercurial compounds, appropriate safety precautions must be taken during its handling and disposal.

References

- 1. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Endogenous, Regulatory Cysteine Sulfenylation of ERK Kinases in Response to Proliferative Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vivo significance of kinetic constants of protein proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCR Signaling: A Study of the Interplay Between Structure, Energy, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extracellular cysteine/cystine redox regulates the p44/p42 MAPK pathway by metalloproteinase-dependent epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of p-Hydroxymercuribenzoic Acid

This technical guide provides a comprehensive overview of the synthesis pathway for p-Hydroxymercuribenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format.

Introduction

This compound (p-HMB) is an organomercury compound that has been utilized in biochemical research, primarily as a reagent for the titration and characterization of sulfhydryl groups in proteins. Its ability to react specifically with cysteine residues makes it a valuable tool in enzymology and protein chemistry. This guide outlines a reliable and well-documented synthetic route to p-HMB, starting from commercially available precursors.

Overall Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the preparation of the organomercury intermediate, p-tolylmercuric chloride. In the second step, the methyl group of p-tolylmercuric chloride is oxidized to a carboxylic acid, yielding the sodium salt of this compound. Subsequent acidification precipitates the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| p-Tolylmercuric Chloride | C₇H₇ClHg | 343.17 | 233 | 51-57 |

| Sodium p-Hydroxymercuribenzoate | C₇H₅HgNaO₃ | 360.69 | ≥300 | - |

| This compound | C₇H₆HgO₃ | 338.71 | Decomposes | ~60-75 (estimated) |

| p-Chloromercuribenzoic Acid (for comparison) | C₇H₅ClHgO₂ | 357.16 | 273 | 61-74 |

Experimental Protocols

Caution: Organomercury compounds are highly toxic. All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

Step 1: Synthesis of p-Tolylmercuric Chloride

This procedure is adapted from Organic Syntheses.

Materials:

-

Mercuric chloride (HgCl₂): 150 g (0.55 mole)

-

Sodium p-toluenesulfinate: 116 g (0.54 mole)

-

Water: 1 L

-

Xylene: ~1.6 L

Procedure:

-

In a 3-L beaker, add 150 g of mercuric chloride to 1 L of boiling water.

-

With vigorous stirring, add 116 g of sodium p-toluenesulfinate to the mercuric chloride solution. A thick, white precipitate will form immediately.

-

Continue heating and stirring the mixture. Sulfur dioxide will be evolved. The reaction is complete when the evolution of sulfur dioxide ceases (approximately 2 hours).

-

Filter the mixture by suction and dry the precipitate in an oven at 80°C for 12 hours.

-

Transfer the dry precipitate to a 1-L round-bottomed flask fitted with a reflux condenser.

-

Add 800 mL of xylene to the flask and heat the mixture to boiling for 5-10 minutes with occasional shaking.

-

Filter the hot solution through a pre-heated funnel to remove insoluble calomel.

-

Cool the filtrate to induce crystallization of p-tolylmercuric chloride.

-

Collect the crystals by filtration.

-

The undissolved portion from the initial extraction can be re-extracted with the filtrate to improve the yield. Repeat this process twice.

-

The final yield of p-tolylmercuric chloride is 90-100 g (51-57%), with a melting point of 233°C.

Step 2: Synthesis of this compound

This procedure is adapted from the Organic Syntheses preparation of p-chloromercuribenzoic acid.

Materials:

-

Crude p-tolylmercuric chloride: 500 g (1.5 moles)

-

Potassium permanganate (KMnO₄): 720 g (4.6 moles)

-

Sodium hydroxide (NaOH): 1200 g (30 moles)

-

Water: 18 L

-

Ethanol

-

Acetic acid (or a dilute non-halogenated acid)

Procedure:

-

In a large vessel equipped with a mechanical stirrer, dissolve 1200 g of sodium hydroxide in 18 L of water.

-

To this solution, add 500 g of crude p-tolylmercuric chloride and 720 g of potassium permanganate.

-

Heat the mixture to near boiling (approximately 95°C) with continuous stirring for 15 minutes. The p-tolylmercuric chloride will dissolve, forming the sodium salt of this compound.

-

Cool the solution slightly and add ethanol to quench the excess potassium permanganate until the purple color disappears (approximately 250 mL).

-

Filter the mixture with suction to remove the precipitated manganese dioxide. The filtrate should be clear and colorless.

-

Thoroughly cool the filtrate to at least 20°C.

-

Slowly acidify the filtrate with a non-halogenated acid, such as acetic acid, with stirring. The this compound will precipitate out of solution.

-

Allow the precipitate to settle, preferably overnight.

-

Collect the product by filtration, washing with cold water.

-

Dry the this compound in a desiccator.

Note: The yield is expected to be comparable to that of p-chloromercuribenzoic acid, which is in the range of 61-74%.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and isolation of this compound.

The Biological Effects of p-Hydroxymercuribenzoic Acid on Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxymercuribenzoic acid (pHMB), a widely utilized organomercurial compound, exerts a range of significant biological effects on cells, primarily stemming from its high affinity for sulfhydryl groups in proteins. This technical guide provides an in-depth analysis of the core mechanisms of pHMB's action, its impact on cellular enzymes and signaling pathways, and the resultant physiological consequences, including cytotoxicity and apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for researchers in cellular biology and drug development.

Core Mechanism of Action: Sulfhydryl Group Modification

The principal mechanism by which this compound (pHMB) imparts its biological effects is through the covalent modification of sulfhydryl (-SH) groups present in cysteine residues of proteins.[1] The mercury atom in pHMB has a strong affinity for sulfur, leading to the formation of a stable mercaptide bond. This interaction can profoundly alter the three-dimensional structure of proteins, consequently leading to the inhibition of enzymatic activity, disruption of protein-protein interactions, and modulation of signaling pathways.[2]

The reaction of pHMB with a protein sulfhydryl group can be depicted as follows:

Protein-SH + HO-Hg-C₆H₄-COOH → Protein-S-Hg-C₆H₄-COOH + H₂O

This modification is often reversible by the addition of excess sulfhydryl-containing reagents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which compete with the protein's sulfhydryl groups for binding to the mercury atom.[3]

Quantitative Data on Enzyme Inhibition

The interaction of pHMB with sulfhydryl groups has been shown to inhibit a variety of enzymes. The following table summarizes key quantitative data from studies on the inhibitory effects of pHMB.

| Enzyme/Protein Target | Organism/System | pHMB Concentration/Value | Observed Effect | Reference(s) |

| Microsomal Glucose-6-Phosphatase | Rat Liver Microsomes | 5 x 10⁻⁵ M | 50% inhibition of glucose-6-phosphate hydrolysis. | [3] |

| Microsomal Glucose-6-Phosphatase | Rat Liver Microsomes | Ki = 6 x 10⁻⁶ M | Reversible inhibition. | [3] |

| Cytochrome c Oxidase | Bovine Heart Mitochondria | Not specified | Decrease in the CuA intrinsic reduction potential by almost 150 mV. | [2] |

| Adenylyl Cyclase | Mollusk (Anodonta cygnea) Smooth Muscle | Dose-dependent | Inhibition of basal and stimulated activity. | |

| Jackbean Urease | Purified Enzyme | Not specified | Competitive inhibition (by the non-mercurated form, p-hydroxybenzoic acid). | [4] |

Effects on Cellular Signaling Pathways

While the primary mechanism of pHMB is direct protein modification, these interactions can have downstream consequences on cellular signaling. Research suggests that pHMB can modulate signaling pathways, although the specific cascades are not as extensively characterized as its direct enzymatic inhibition.

One notable example is the unmasking of a novel angiotensin II binding site. In rat brain and testis membranes, p-chloromercuribenzoate (a related organomercurial) was shown to unmask a non-AT1, non-AT2 angiotensin II binding site, identified as neurolysin. This effect is attributed to the binding of the organomercurial to a cysteine sulfhydryl group in neurolysin, inducing a conformational change that promotes angiotensin II binding. This suggests that pHMB could potentially modulate signaling pathways regulated by angiotensin peptides.

Cellular Effects: Cytotoxicity and Apoptosis

The widespread and often indiscriminate modification of cellular proteins by pHMB can lead to significant cytotoxicity. Inhibition of critical enzymes involved in metabolism and cellular respiration can deplete cellular energy stores and disrupt essential functions. While specific studies on pHMB-induced apoptosis are limited, the broader class of organomercurials is known to induce programmed cell death. The induction of apoptosis by such compounds can be triggered by various mechanisms, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of caspase cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological effects of pHMB on cells.

Quantification of Protein Sulfhydryl Group Modification

This protocol is based on the widely used Ellman's reagent (DTNB) method to quantify the number of sulfhydryl groups in a protein sample before and after treatment with pHMB.

Materials:

-

Protein sample

-

This compound (pHMB) solution of known concentration

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (4 mg/mL in reaction buffer)

-

Reaction Buffer: 100 mM sodium phosphate, pH 8.0, containing 1 mM EDTA

-

Cysteine or N-acetylcysteine for standard curve

-

Spectrophotometer

Procedure:

-

Prepare Protein Samples: Prepare a solution of the target protein in the reaction buffer. Divide the solution into a control group and a pHMB-treated group.

-

pHMB Treatment: Incubate the treatment group with the desired concentration of pHMB for a specified time at room temperature. The incubation time and concentration should be optimized based on the specific protein and experimental goals.

-

Prepare Standard Curve: Prepare a series of dilutions of cysteine or N-acetylcysteine in the reaction buffer to generate a standard curve.

-

Reaction with Ellman's Reagent:

-

To a cuvette, add 950 µL of reaction buffer.

-